2-Chloro-5-fluorobenzylzinc bromide

Catalog No.
S6605918
CAS No.
1072789-40-2
M.F
C7H5BrClFZn
M. Wt
288.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-fluorobenzylzinc bromide

CAS Number

1072789-40-2

Product Name

2-Chloro-5-fluorobenzylzinc bromide

IUPAC Name

bromozinc(1+);1-chloro-4-fluoro-2-methanidylbenzene

Molecular Formula

C7H5BrClFZn

Molecular Weight

288.8 g/mol

InChI

InChI=1S/C7H5ClF.BrH.Zn/c1-5-4-6(9)2-3-7(5)8;;/h2-4H,1H2;1H;/q-1;;+2/p-1

InChI Key

WBJROHXMVSMSDX-UHFFFAOYSA-M

SMILES

[CH2-]C1=C(C=CC(=C1)F)Cl.[Zn+]Br

Canonical SMILES

[CH2-]C1=C(C=CC(=C1)F)Cl.[Zn+]Br

Organic Synthesis:

  • Organozinc Reagent: 2-Cl-5-F-BnZnBr is an organozinc compound, a class of reagents known for their ability to participate in carbon-carbon bond formation reactions. The zinc atom acts as a nucleophile, readily attaching to electrophilic carbon centers. The presence of the chloro and fluoro substituents on the benzyl ring can influence the reactivity of the molecule, potentially making it selective for specific coupling reactions [].
  • Functionalization of Organic Molecules: The benzyl group (C6H5CH2) in 2-Cl-5-F-BnZnBr can be introduced onto various organic substrates through reactions like Negishi coupling or Stille coupling. This functionalization strategy can be useful for synthesizing complex molecules with desired properties [].

Medicinal Chemistry:

  • Novel Building Block: The combined presence of a benzyl group, a chlorine atom, and a fluorine atom makes 2-Cl-5-F-BnZnBr an interesting building block for medicinal chemistry research. These functional groups can contribute to various biological activities, and the zinc moiety can potentially participate in metal-mediated interactions with biomolecules [].

Material Science:

  • Precursor for Functional Materials: Organozinc compounds can be used as precursors for depositing thin films of specific materials. The zinc component can potentially be etched away after deposition, leaving behind organic layers with tailored functionalities based on the organic moiety (in this case, the 2-chloro-5-fluorobenzyl group) [].

2-Chloro-5-fluorobenzylzinc bromide is an organozinc compound characterized by the presence of a zinc atom coordinated to a 2-chloro-5-fluorobenzyl group and a bromide ion. This compound is part of a broader class of organozinc reagents, which are widely utilized in organic synthesis due to their ability to participate in various reactions, particularly in cross-coupling processes. The unique combination of chlorine and fluorine substituents on the benzyl moiety enhances its reactivity and selectivity in chemical transformations.

2-Chloro-5-fluorobenzylzinc bromide is primarily involved in:

  • Cross-Coupling Reactions: It can react with electrophiles in the presence of transition metal catalysts, such as palladium or copper, to form carbon-carbon bonds. This makes it valuable for synthesizing complex organic molecules.
  • Nucleophilic Substitution: The zinc atom can act as a nucleophile, allowing substitution reactions with various electrophiles, including alkyl halides and carbonyl compounds.
  • Rearrangement Reactions: Under certain conditions, it may undergo rearrangements that can lead to the formation of different structural isomers.

The synthesis of 2-chloro-5-fluorobenzylzinc bromide typically involves:

  • Formation of the Benzyl Halide: The starting material, 2-chloro-5-fluorobenzyl chloride, is reacted with zinc in an appropriate solvent (often tetrahydrofuran) to form the corresponding organozinc compound.
  • Use of Grignard Reagent: An alternative method includes generating a Grignard reagent from 2-chloro-5-fluorobenzyl bromide and magnesium, followed by treatment with zinc halides.

These methods require careful control of reaction conditions to ensure high yields and purity.

2-Chloro-5-fluorobenzylzinc bromide has several applications:

  • Organic Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: The compound can be used in the development of new materials through polymerization reactions.
  • Chemical Research: It is employed in laboratories for studying reaction mechanisms and developing new synthetic methodologies.

Interaction studies involving 2-chloro-5-fluorobenzylzinc bromide focus on its reactivity with various electrophiles. These studies help elucidate its potential as a versatile reagent in organic synthesis. Additionally, investigations into its interactions with biological molecules could provide insights into its pharmacological properties.

Several compounds share structural similarities with 2-chloro-5-fluorobenzylzinc bromide, including:

Compound NameStructureUnique Features
2-Chloro-4-fluorobenzylzinc bromideC7H5BrClFDifferent positioning of fluorine and chlorine
2-Bromo-5-fluorobenzylzinc bromideC7H5BrClFBromine instead of chlorine
3-Chloro-4-fluorobenzylzinc bromideC7H5BrClFDifferent substitution pattern on the benzene ring

These compounds exhibit unique reactivity patterns due to the variation in halogen positioning and types. The presence of both chlorine and fluorine in 2-chloro-5-fluorobenzylzinc bromide provides distinct electronic properties that can influence its reactivity compared to other similar compounds.

Hydrogen Bond Acceptor Count

2

Exact Mass

285.85386 g/mol

Monoisotopic Mass

285.85386 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-23-2023

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